![molecular formula C22H22N2O3S B5168121 N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5168121.png)
N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide, also known as NPS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides.
Mecanismo De Acción
N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide inhibits PDE enzymes by binding to the catalytic site of the enzyme, which prevents the hydrolysis of cyclic nucleotides such as cyclic AMP and cyclic GMP. This leads to an increase in intracellular levels of cyclic nucleotides, which in turn activates downstream signaling pathways. The exact mechanism of action of N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide on PDE enzymes is still not fully understood, and further research is needed to elucidate its precise mode of action.
Biochemical and Physiological Effects:
N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase intracellular levels of cyclic nucleotides, which can lead to vasodilation, inhibition of platelet aggregation, and relaxation of smooth muscle cells. N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide has also been shown to have anti-inflammatory effects and can inhibit the release of pro-inflammatory cytokines. In addition, N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide in lab experiments is its potent inhibitory effect on PDE enzymes. This allows researchers to study the effects of PDE inhibition on various physiological processes. However, one of the limitations of using N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide is its potential toxicity, which can limit its use in certain experiments. In addition, N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide is a relatively expensive compound, which can also limit its use in some labs.
Direcciones Futuras
There are several future directions for research on N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide. One area of research is the development of more selective PDE inhibitors that can target specific PDE isoforms. Another area of research is the investigation of the potential therapeutic applications of PDE inhibitors in the treatment of various diseases. Finally, further research is needed to elucidate the precise mechanism of action of N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide on PDE enzymes.
Métodos De Síntesis
The synthesis of N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with N-(1-piperidinyl) formamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide.
Aplicaciones Científicas De Investigación
N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide has been extensively used in scientific research as a tool to investigate the role of PDE enzymes in various physiological processes. It has been shown to be a potent inhibitor of PDE1, PDE2, PDE3, PDE4, PDE5, and PDE9 enzymes. N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide has been used to study the effects of PDE inhibition on vascular smooth muscle cells, platelets, and cardiac myocytes. It has also been used to investigate the potential therapeutic applications of PDE inhibitors in the treatment of various diseases such as asthma, pulmonary hypertension, and erectile dysfunction.
Propiedades
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(24-14-6-1-7-15-24)20-10-4-5-11-21(20)23-28(26,27)19-13-12-17-8-2-3-9-18(17)16-19/h2-5,8-13,16,23H,1,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUAEAGLYYWXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

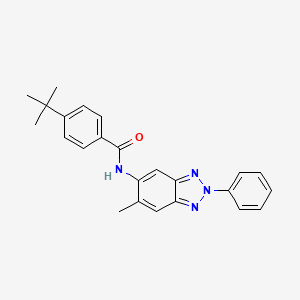
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5168055.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5168056.png)
![methyl 6-({[2-(4-morpholinyl)-3-pyridinyl]methyl}amino)nicotinate](/img/structure/B5168072.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylmethanamine](/img/structure/B5168074.png)
![11-(3,4-dichlorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5168083.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5168103.png)
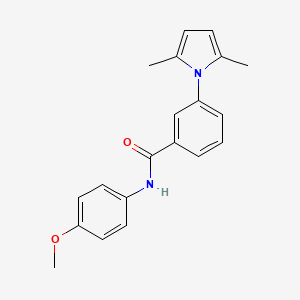
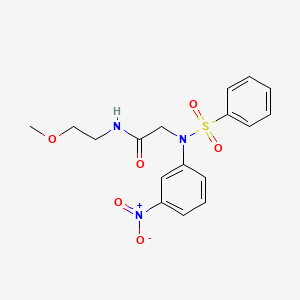
![methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5168131.png)
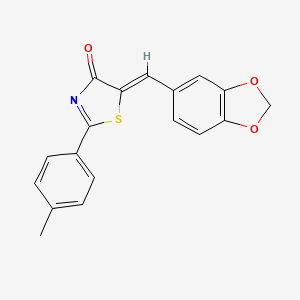
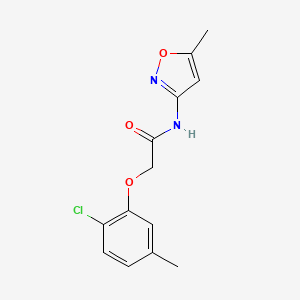
![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)